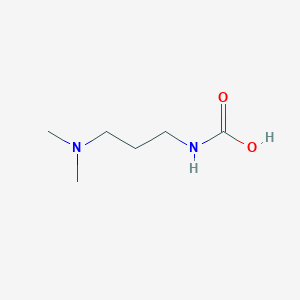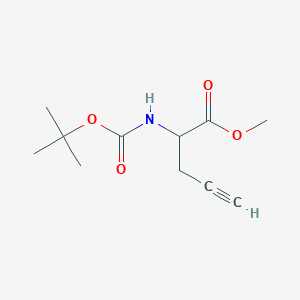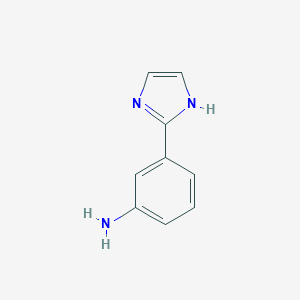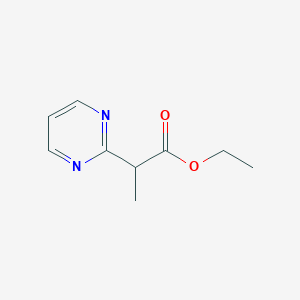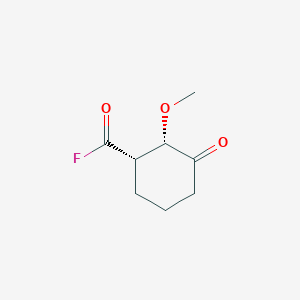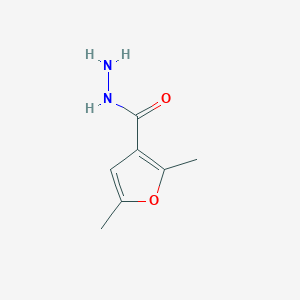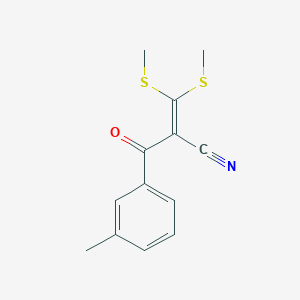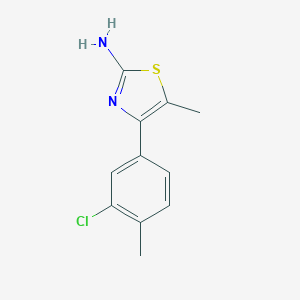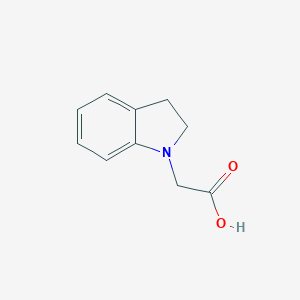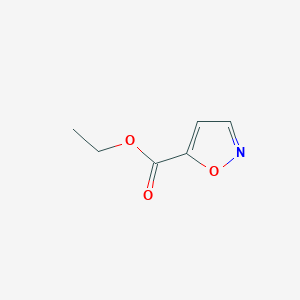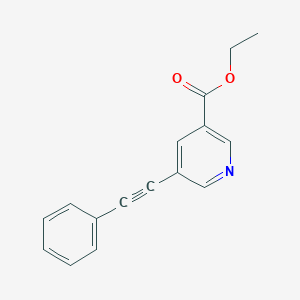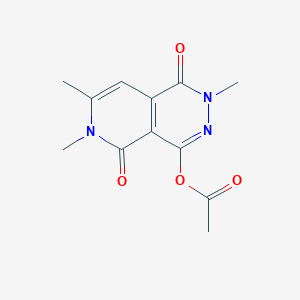![molecular formula C10H17NO3 B071324 Tert-butyl N-[(1E,3Z)-5-hydroxypenta-1,3-dienyl]carbamate CAS No. 183622-07-3](/img/structure/B71324.png)
Tert-butyl N-[(1E,3Z)-5-hydroxypenta-1,3-dienyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-[(1E,3Z)-5-hydroxypenta-1,3-dienyl]carbamate, also known as TBNHC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Tert-butyl N-[(1E,3Z)-5-hydroxypenta-1,3-dienyl]carbamate has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, Tert-butyl N-[(1E,3Z)-5-hydroxypenta-1,3-dienyl]carbamate has been investigated for its anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, Tert-butyl N-[(1E,3Z)-5-hydroxypenta-1,3-dienyl]carbamate has been studied for its potential use as a drug delivery agent, due to its ability to form stable complexes with various drugs.
In material science, Tert-butyl N-[(1E,3Z)-5-hydroxypenta-1,3-dienyl]carbamate has been investigated for its potential use as a building block for the synthesis of novel materials with unique properties. Tert-butyl N-[(1E,3Z)-5-hydroxypenta-1,3-dienyl]carbamate has been shown to form stable complexes with various metals, which can be used to synthesize metal-organic frameworks (MOFs) with tunable properties.
In catalysis, Tert-butyl N-[(1E,3Z)-5-hydroxypenta-1,3-dienyl]carbamate has been studied for its potential use as a catalyst in various reactions, including the Suzuki-Miyaura coupling reaction and the Heck reaction. Tert-butyl N-[(1E,3Z)-5-hydroxypenta-1,3-dienyl]carbamate has been shown to enhance the efficiency of these reactions, leading to higher yields and shorter reaction times.
Wirkmechanismus
The mechanism of action of Tert-butyl N-[(1E,3Z)-5-hydroxypenta-1,3-dienyl]carbamate is not fully understood, but it is believed to involve the formation of stable complexes with various molecules, including drugs and metals. These complexes may interact with cellular components, leading to changes in cellular signaling pathways and gene expression.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of Tert-butyl N-[(1E,3Z)-5-hydroxypenta-1,3-dienyl]carbamate are still being investigated, but it has been shown to have anti-cancer properties in vitro. Additionally, Tert-butyl N-[(1E,3Z)-5-hydroxypenta-1,3-dienyl]carbamate has been shown to form stable complexes with various drugs, which may enhance their efficacy and reduce their toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Tert-butyl N-[(1E,3Z)-5-hydroxypenta-1,3-dienyl]carbamate is its ability to form stable complexes with various molecules, which can be used to enhance the efficacy of drugs and catalytic reactions. Additionally, Tert-butyl N-[(1E,3Z)-5-hydroxypenta-1,3-dienyl]carbamate has been shown to have low toxicity, making it a promising candidate for drug delivery applications.
However, there are also some limitations to using Tert-butyl N-[(1E,3Z)-5-hydroxypenta-1,3-dienyl]carbamate in lab experiments. For example, the synthesis of Tert-butyl N-[(1E,3Z)-5-hydroxypenta-1,3-dienyl]carbamate can be challenging, and the compound may be difficult to purify and isolate. Additionally, the mechanism of action of Tert-butyl N-[(1E,3Z)-5-hydroxypenta-1,3-dienyl]carbamate is not fully understood, which may limit its potential applications in some fields.
Zukünftige Richtungen
There are several future directions for research on Tert-butyl N-[(1E,3Z)-5-hydroxypenta-1,3-dienyl]carbamate. One area of interest is the development of Tert-butyl N-[(1E,3Z)-5-hydroxypenta-1,3-dienyl]carbamate-based materials with unique properties, such as high porosity or conductivity. Additionally, further studies are needed to fully understand the mechanism of action of Tert-butyl N-[(1E,3Z)-5-hydroxypenta-1,3-dienyl]carbamate and its potential applications in drug delivery and catalysis. Finally, there is a need for more efficient and scalable synthesis methods for Tert-butyl N-[(1E,3Z)-5-hydroxypenta-1,3-dienyl]carbamate, which would enable its wider use in scientific research.
Synthesemethoden
The synthesis of Tert-butyl N-[(1E,3Z)-5-hydroxypenta-1,3-dienyl]carbamate involves the reaction of tert-butyl carbamate with (1E,3Z)-5-hydroxypenta-1,3-diene in the presence of a catalyst. The reaction proceeds through a series of steps, including the formation of an intermediate and subsequent dehydration and cyclization reactions. The final product is obtained through purification and isolation steps.
Eigenschaften
CAS-Nummer |
183622-07-3 |
|---|---|
Produktname |
Tert-butyl N-[(1E,3Z)-5-hydroxypenta-1,3-dienyl]carbamate |
Molekularformel |
C10H17NO3 |
Molekulargewicht |
199.25 g/mol |
IUPAC-Name |
tert-butyl N-[(1E,3Z)-5-hydroxypenta-1,3-dienyl]carbamate |
InChI |
InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-7-5-4-6-8-12/h4-7,12H,8H2,1-3H3,(H,11,13)/b6-4-,7-5+ |
InChI-Schlüssel |
REDZGHBVOTZFAC-XGXWUAJZSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N/C=C/C=C\CO |
SMILES |
CC(C)(C)OC(=O)NC=CC=CCO |
Kanonische SMILES |
CC(C)(C)OC(=O)NC=CC=CCO |
Synonyme |
Carbamic acid, [(1E,3Z)-5-hydroxy-1,3-pentadienyl]-, 1,1-dimethylethyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



